molecular formula C10H15ClN2O B1469872 [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride CAS No. 2034156-84-6

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride

Cat. No.: B1469872
CAS No.: 2034156-84-6
M. Wt: 214.69 g/mol
InChI Key: COVZBYBQTCQIJL-UHFFFAOYSA-N
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Description

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride: is a chemical compound with the molecular formula C10H14N2O·HCl It is a derivative of pyrrolidine and pyridine, which are both nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the use of pyridine-2-carbaldehyde and pyrrolidine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as distillation and large-scale chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyrrolidine-2-methanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: A compound with a similar pyridine ring structure but with a pyrimidine ring instead of a pyrrolidine ring.

    2-(Pyrrolidin-1-yl)pyridine: A compound with a pyridine ring substituted with a pyrrolidine ring at the 2-position.

Uniqueness

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties

Biological Activity

Overview

[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is derived from pyrrolidine and pyridine, two nitrogen-containing heterocycles. This compound has garnered attention in biological research due to its potential interactions with biological macromolecules and its applications in medicinal chemistry.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential role in drug development, particularly in designing enzyme inhibitors that could modulate various biochemical pathways.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrrolidine derivatives possess cytotoxic properties at concentrations below 100 μM, with GI50 values ranging from 2 to 40 μM against specific cell lines like MDA-MB-453 .

CompoundCell LineGI50 Value (μM)
Compound 10MDA-MB-45310
Compound 11MDA-MB-45315
Compound 17MDA-MB-4535

This table illustrates the varying potency of related compounds, suggesting structural modifications can enhance biological activity.

Antimicrobial Activity

In addition to antiproliferative effects, derivatives of this compound have shown promising antimicrobial properties. Various studies have evaluated the antibacterial and antifungal activities of pyrrolidine derivatives, demonstrating effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.016

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes by this compound revealed its potential as a lead compound for developing therapeutic agents targeting metabolic pathways involved in cancer proliferation. The compound was tested against various enzymes, showing effective inhibition rates which suggest its utility in treating metabolic disorders.

Case Study: Anticancer Activity

Another significant study highlighted the anticancer properties of pyrrolidine-based compounds similar to this compound. The research demonstrated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, making them candidates for further development as anticancer therapies .

Properties

IUPAC Name

(1-pyridin-2-ylpyrrolidin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVZBYBQTCQIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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